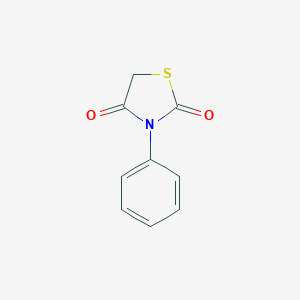

3-Feniltiazolidina-2,4-diona

Descripción general

Descripción

3-Phenylthiazolidine-2,4-dione, also known as PTZD, is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical properties. PTZD has a thiazolidine ring with a phenyl group attached to it, and it is known to exhibit various biological and pharmacological activities.

Aplicaciones Científicas De Investigación

Agente Antimicrobiano

Se ha encontrado que el andamiaje de la tiazolidina-2,4-diona (TZD), que incluye la 3-Feniltiazolidina-2,4-diona, exhibe actividad antimicrobiana . Esto se debe a su capacidad para inhibir las ligasas Mur citoplasmáticas, que son esenciales para la biosíntesis de la pared celular bacteriana .

Antioxidante

Se ha informado que la this compound posee propiedades antioxidantes . Actúa como antioxidante al eliminar las especies reactivas de oxígeno (ROS), que son moléculas químicamente reactivas que contienen oxígeno . Además, se han sintetizado derivados fenólicos de la tiazolidina-2,4-diona y se ha encontrado que poseen propiedades antioxidantes y antirradicales .

Agente Hipoglucémico

Los análogos de la tiazolidina-2,4-diona (TZD), incluida la this compound, exhiben actividad hipoglucémica al mejorar la resistencia a la insulina a través de la activación del receptor PPAR-γ . Esto lo hace potencialmente útil en el tratamiento de la diabetes.

Propiedades Antirradicales

Se ha encontrado que los nuevos derivados fenólicos de la tiazolidina-2,4-diona, incluida la this compound, poseen propiedades antirradicales . Estos compuestos actúan como potentes antirradicales y donantes de electrones, con actividad comparable a la de los antioxidantes de referencia utilizados .

Inhibición de la LOX-3 de soja

Se ha encontrado que los derivados de la tiazolidina-2,4-diona, incluida la this compound, mejoran la inhibición de la LOX-3 de soja

Mecanismo De Acción

Target of Action

3-Phenylthiazolidine-2,4-dione, a derivative of Thiazolidine-2,4-dione (TZD), is known to target the lipoxygenase enzyme . Lipoxygenase plays a crucial role in the metabolism of fatty acids and the production of signaling molecules, which are involved in inflammation and other immune responses .

Mode of Action

The compound interacts with its target, the lipoxygenase enzyme, and inhibits its activity . This inhibition results in a decrease in the production of signaling molecules involved in inflammation and other immune responses . Additionally, TZD analogues, which include 3-Phenylthiazolidine-2,4-dione, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .

Biochemical Pathways

The primary biochemical pathway affected by 3-Phenylthiazolidine-2,4-dione is the lipoxygenase pathway . By inhibiting the lipoxygenase enzyme, the compound disrupts the metabolism of fatty acids and the production of signaling molecules, thereby affecting inflammation and immune responses .

Result of Action

The inhibition of the lipoxygenase enzyme by 3-Phenylthiazolidine-2,4-dione leads to a decrease in the production of signaling molecules involved in inflammation and other immune responses . This can result in reduced inflammation and potentially beneficial effects in conditions characterized by excessive inflammation .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The 3-Phenylthiazolidine-2,4-dione moiety interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The availability of substitutions at the third and fifth positions of the 3-Phenylthiazolidine-2,4-dione scaffold makes it a highly utilized and versatile moiety .

Cellular Effects

3-Phenylthiazolidine-2,4-dione has been reported to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 3-Phenylthiazolidine-2,4-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 3-Phenylthiazolidine-2,4-dione change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of 3-Phenylthiazolidine-2,4-dione vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

3-Phenylthiazolidine-2,4-dione is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-Phenylthiazolidine-2,4-dione within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation may be affected by these interactions .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

3-phenyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGPITKQSNYMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277902 | |

| Record name | 3-Phenyl-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1010-53-3 | |

| Record name | 2,3-thiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-2,4-THIAZOLIDINEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

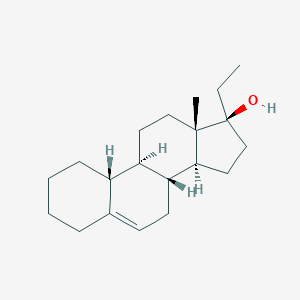

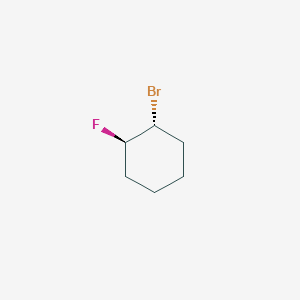

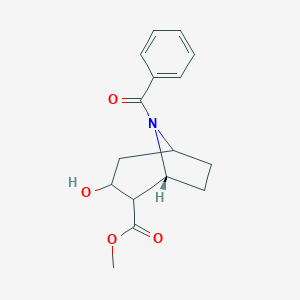

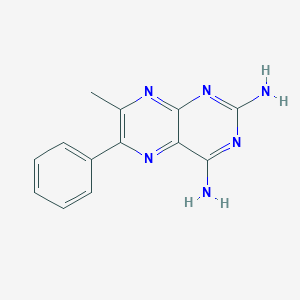

Feasible Synthetic Routes

Q & A

Q1: What are the recent advancements in synthesizing derivatives of 3-Phenylthiazolidine-2,4-dione, and what are their potential applications?

A: Recent research highlights the synthesis of novel 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones. These compounds, incorporating both thiazolidine-2,4-dione and pyrazole moieties, demonstrate promising antimicrobial activities. This synthetic approach expands the structural diversity of 3-phenylthiazolidine-2,4-dione derivatives, potentially leading to the development of new antimicrobial agents.

Q2: How does the structure of 3-phenylthiazolidine-2,4-dione derivatives influence their biological activity, particularly their antimicrobial properties?

A: While specific structure-activity relationships (SAR) for the newly synthesized 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones haven't been extensively elucidated in the provided literature, the presence of both thiazolidine-2,4-dione and pyrazole rings within the molecular structure is suggested to contribute to their antimicrobial activity. Further investigations into the SAR of these compounds are crucial to optimize their antimicrobial potency and explore other potential biological applications.

Q3: Beyond antimicrobial properties, what other research avenues are being explored with 3-Phenylthiazolidine-2,4-dione and its derivatives?

A: Research explores the reaction of 5-benzylidene-3-phenylthiazolidine-2,4-dione with dimethyl hydrogen phosphite and tris(dimethylamino)phosphine. This investigation suggests potential applications of these derivatives in organophosphorus chemistry. Further exploration of these reactions could unveil novel synthetic routes and uncover new properties and applications for these compounds beyond the realm of medicinal chemistry.

- REACTION OF 1-PHENYL-3-METHYL-4-(P-(DIMETHYLAMINO)PHENYLIMINO)PYRAZOL-5-ONE AND 5-BENZYLIDENE-3-PHENYLTHIAZOLIDINE-2,4-DIONE WITH DIMETHYL HYDROGEN PHOSPHITE AND TRIS(DIMETHYLAMINO)PHOSPHINE (Link: )

- Synthesis and antimicrobial activities of some new 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones (Link: )

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.